PEG3-bis(phosphonic acid diethyl ester)
Overview
Description
PEG3-bis(phosphonic acid diethyl ester) is a hydrophilic polyethylene glycol (PEG) derivative. The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media . This compound is commonly used as a linker in various chemical and biological applications due to its ability to enhance solubility and stability.
Mechanism of Action
Target of Action
PEG3-bis(phosphonic acid diethyl ester) is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of PEG3-bis(phosphonic acid diethyl ester) involves its role as a linker in PROTACs . The compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by PEG3-bis(phosphonic acid diethyl ester) are those involved in protein degradation . By facilitating the degradation of specific target proteins, PEG3-bis(phosphonic acid diethyl ester) can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
As a polyethylene glycol (peg)-based compound, it is expected to have good water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of PEG3-bis(phosphonic acid diethyl ester) is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that these proteins are involved in .
Action Environment
The action of PEG3-bis(phosphonic acid diethyl ester) can be influenced by various environmental factors. For instance, its hydrophilic properties can increase the water solubility of compounds in aqueous media , which could potentially affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
PEG3-bis(phosphonic acid diethyl ester) plays a significant role in biochemical reactions, particularly in surface modification and drug delivery systems . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with metal ions, which can be utilized in enzyme immobilization and protein purification processes . The nature of these interactions is primarily based on the strong binding affinity of the phosphonic acid groups to metal ions, enhancing the stability and functionality of the biomolecules involved .
Cellular Effects
PEG3-bis(phosphonic acid diethyl ester) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the solubility and bioavailability of drugs, thereby improving their therapeutic efficacy . Additionally, it can modulate cell signaling pathways by interacting with specific receptors or enzymes on the cell surface, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of PEG3-bis(phosphonic acid diethyl ester) involves its ability to form stable complexes with metal ions and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the complex formed . Furthermore, PEG3-bis(phosphonic acid diethyl ester) can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PEG3-bis(phosphonic acid diethyl ester) can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh environmental conditions . Long-term studies have shown that PEG3-bis(phosphonic acid diethyl ester) can maintain its functionality in in vitro and in vivo settings, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of PEG3-bis(phosphonic acid diethyl ester) vary with different dosages in animal models . At lower doses, the compound is generally well-tolerated and can enhance the therapeutic efficacy of drugs by improving their solubility and bioavailability . At higher doses, PEG3-bis(phosphonic acid diethyl ester) may exhibit toxic or adverse effects, such as cytotoxicity or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
PEG3-bis(phosphonic acid diethyl ester) is involved in various metabolic pathways, particularly those related to drug metabolism and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, PEG3-bis(phosphonic acid diethyl ester) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The hydrophilic nature of PEG3-bis(phosphonic acid diethyl ester) also allows it to be easily transported in aqueous environments, further improving its distribution within the body .
Subcellular Localization
The subcellular localization of PEG3-bis(phosphonic acid diethyl ester) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be directed to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The localization of PEG3-bis(phosphonic acid diethyl ester) within specific subcellular compartments can also affect its activity and function, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG3-bis(phosphonic acid diethyl ester) can be synthesized through a series of chemical reactions involving the esterification of phosphonic acid with diethyl groups. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of PEG3-bis(phosphonic acid diethyl ester) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
PEG3-bis(phosphonic acid diethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of different derivatives.
Substitution: The ester groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different ester forms .
Scientific Research Applications
PEG3-bis(phosphonic acid diethyl ester) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Enhances the solubility and stability of biological molecules, making it useful in drug delivery systems.
Medicine: Employed in the development of targeted therapies and diagnostic agents.
Industry: Utilized in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
PEG3-bis(phosphonic acid trimethylsilyl ester): Another PEG derivative with similar hydrophilic properties.
PEG3-bis(phosphonic acid ethyl ester): A closely related compound with slight variations in ester groups
Uniqueness
PEG3-bis(phosphonic acid diethyl ester) stands out due to its specific ester groups, which provide unique solubility and stability characteristics. These properties make it particularly suitable for applications requiring high water solubility and stability in aqueous media .
Properties
IUPAC Name |
2-(2-diethoxyphosphoryloxyethoxy)ethyl diethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O9P2/c1-5-16-22(13,17-6-2)20-11-9-15-10-12-21-23(14,18-7-3)19-8-4/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGHBDQWWLWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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